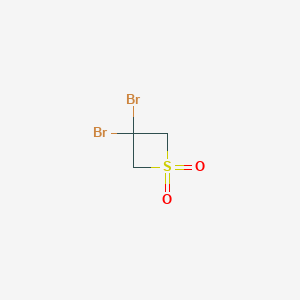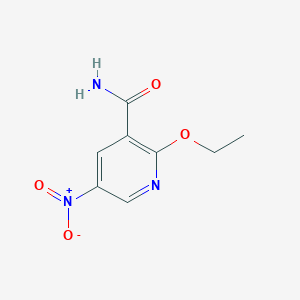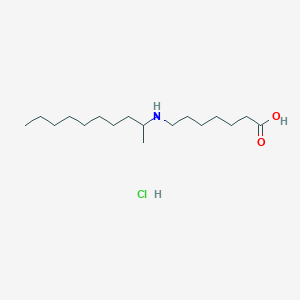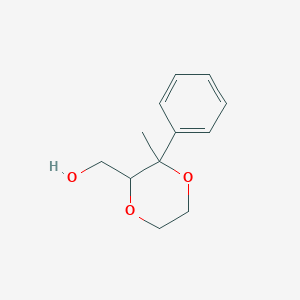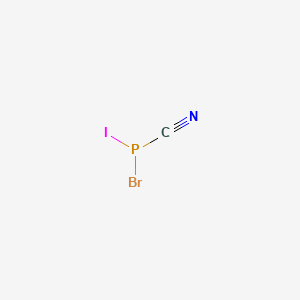
Phosphorocyanidous bromide iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorocyanidous bromide iodide is a compound that contains phosphorus, cyanide, bromide, and iodide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorocyanidous bromide iodide typically involves the reaction of phosphorus compounds with cyanide, bromide, and iodide sources. One common method is to react phosphorus trichloride with potassium cyanide, followed by the addition of bromine and iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar methods as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorocyanidous bromide iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The bromide and iodide ions can be substituted with other halides or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or fluorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorocyanidous oxide compounds, while reduction may produce phosphorocyanidous hydrides.
Aplicaciones Científicas De Investigación
Phosphorocyanidous bromide iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of phosphorocyanidous bromide iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the cyanide and halide ions, which can form strong bonds with metal centers in the target molecules.
Comparación Con Compuestos Similares
Phosphorocyanidous bromide iodide can be compared with other similar compounds, such as:
- Phosphorocyanidous chloride iodide
- Phosphorocyanidous bromide chloride
- Phosphorocyanidous fluoride iodide
These compounds share similar chemical properties but differ in their reactivity and applications. For example, phosphorocyanidous chloride iodide may have different solubility and stability characteristics compared to this compound, making it more suitable for certain applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties make it a valuable tool for studying molecular interactions and developing new materials and technologies. Further research is needed to fully explore its potential and uncover new uses for this intriguing compound.
Propiedades
Número CAS |
60212-92-2 |
|---|---|
Fórmula molecular |
CBrINP |
Peso molecular |
263.80 g/mol |
Nombre IUPAC |
[bromo(iodo)phosphanyl]formonitrile |
InChI |
InChI=1S/CBrINP/c2-5(3)1-4 |
Clave InChI |
DTKUZPQZIVCLTE-UHFFFAOYSA-N |
SMILES canónico |
C(#N)P(Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)



![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)

![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)


